molecular formula C18H16O7 B15137561 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone

6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone

Cat. No.: B15137561
M. Wt: 344.3 g/mol
InChI Key: ILKCOBIESULRLS-UHFFFAOYSA-N
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Description

6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone is an anthraquinone derivative known for its biological activity as an α-glucosidase inhibitor. This compound can be isolated from the seeds of Cassia obtusifolia, a plant commonly used in traditional medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available anthraquinone derivatives.

    Methoxylation: Introduction of methoxy groups at positions 1, 2, and 7 using methanol and a suitable catalyst.

    Hydroxylation: Hydroxyl groups are introduced at positions 6 and 8 through a hydroxylation reaction using hydrogen peroxide or other oxidizing agents.

    Methylation: The methyl group is introduced at position 3 using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Cassia obtusifolia seeds, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the anthraquinone core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Formation of anthraquinone-2-carboxylic acid.

    Reduction: Formation of 6,8-dihydroxy-1,2,7-trimethoxy-3-methylhydroquinone.

    Substitution: Formation of halogenated or nitrated anthraquinone derivatives.

Scientific Research Applications

6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of α-glucosidase. By binding to the active site of the enzyme, it prevents the breakdown of carbohydrates into glucose, thereby reducing postprandial blood glucose levels . This mechanism is particularly beneficial in the management of diabetes.

Comparison with Similar Compounds

Similar Compounds

    Emodin: Another anthraquinone derivative with similar α-glucosidase inhibitory activity.

    Chrysophanol: Known for its anti-inflammatory and antioxidant properties.

    Aloe-emodin: Exhibits laxative effects and is used in traditional medicine.

Uniqueness

6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone is unique due to its specific substitution pattern, which enhances its α-glucosidase inhibitory activity compared to other anthraquinones .

Properties

IUPAC Name

1,3-dihydroxy-2,7,8-trimethoxy-6-methylanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-7-5-8-12(18(25-4)16(7)23-2)14(21)11-9(13(8)20)6-10(19)17(24-3)15(11)22/h5-6,19,22H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKCOBIESULRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1OC)OC)C(=O)C3=C(C(=C(C=C3C2=O)O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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